molecular formula C9H12ClF2N3O4 B13723938 4-amino-1-[(2S,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidin-2-one;hydrochloride

4-amino-1-[(2S,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidin-2-one;hydrochloride

Cat. No.: B13723938
M. Wt: 302.64 g/mol
InChI Key: OKKDEIYWILRZIA-RQCSKJJRSA-N
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Description

4-amino-1-(2S,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidin-2-one;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, hydroxyl, and difluoro groups. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound while maintaining strict quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-(2S,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidin-2-one;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions typically require specific conditions, such as controlled temperatures and pH levels, to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-amino-1-(2S,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidin-2-one;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-1-(2S,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-amino-1-(2S,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidin-2-one;hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

4-amino-1-(2S,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidin-2-one;hydrochloride (commonly referred to as AADH) is a synthetic nucleoside analog notable for its potential therapeutic applications in antiviral and anticancer treatments. This article explores the biological activity of AADH, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.

AADH has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is C9H11F2N3O4C_9H_{11}F_2N_3O_4, with a molecular weight of approximately 263.20 g/mol. Its structure includes amino, hydroxyl, and difluoro groups that facilitate interactions with biological targets.

The primary mechanism of action of AADH involves its role as a nucleoside analog. It competes with natural nucleosides for incorporation into RNA and DNA during replication processes. This interference can lead to the termination of viral RNA synthesis or the disruption of cancer cell proliferation.

Antiviral Properties

AADH has demonstrated significant antiviral activity against various RNA viruses. In vitro studies show that it effectively inhibits viral replication by targeting the viral RNA-dependent RNA polymerase (RdRp), similar to other nucleoside analogs like favipiravir and remdesivir.

Anticancer Activity

Research indicates that AADH exhibits synergistic effects when combined with established chemotherapeutic agents such as gemcitabine. In cancer cell lines, AADH enhances the cytotoxic effects of gemcitabine, leading to increased apoptosis rates among cancer cells.

Study 1: Antiviral Efficacy

A recent study evaluated the antiviral efficacy of AADH against influenza virus strains in vitro. The results showed a dose-dependent inhibition of viral replication with an IC50 value comparable to that of favipiravir, indicating its potential as an effective antiviral agent .

Study 2: Synergistic Effects in Cancer Treatment

Another investigation assessed the combined effects of AADH and gemcitabine on pancreatic cancer cells. The findings revealed that co-treatment significantly reduced cell viability compared to either drug alone, suggesting a promising strategy for enhancing chemotherapy outcomes .

Data Table: Summary of Biological Activities

Activity IC50 Value Mechanism Reference
Antiviral (Influenza)10 µMInhibition of RdRp
Anticancer (Pancreatic)5 µMSynergistic with gemcitabine

Properties

Molecular Formula

C9H12ClF2N3O4

Molecular Weight

302.64 g/mol

IUPAC Name

4-amino-1-[(2S,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidin-2-one;hydrochloride

InChI

InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6+,7+;/m1./s1/i8+1,13+1,14+1;

InChI Key

OKKDEIYWILRZIA-RQCSKJJRSA-N

Isomeric SMILES

C1=C[15N]([13C](=O)[15N]=C1N)[C@@H]2C([C@H]([C@H](O2)CO)O)(F)F.Cl

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl

Origin of Product

United States

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